MRTX-1257-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

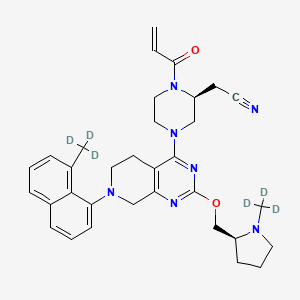

C33H39N7O2 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1/i2D3,3D3 |

InChI Key |

YRYQLVCTQFBRLD-FGLOIYPXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of MRTX-1257-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MRTX-1257-d6 is the deuterated form of MRTX-1257 (adagrasib). Deuteration is a common strategy in drug development to modify pharmacokinetic properties, primarily by slowing metabolic degradation. The fundamental mechanism of action of this compound is considered identical to that of MRTX-1257. This document focuses on the well-established mechanism of MRTX-1257.

Executive Summary

MRTX-1257, also known as adagrasib, is a potent, selective, and orally bioavailable small molecule inhibitor of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell growth and tumorigenesis.

The core mechanism of action of MRTX-1257 is its ability to form an irreversible covalent bond with the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification occurs when KRAS G12C is in its inactive, guanosine diphosphate (GDP)-bound state. By locking the protein in this inactive conformation, MRTX-1257 prevents the exchange of GDP for guanosine triphosphate (GTP), thereby blocking downstream signaling through critical oncogenic pathways, most notably the MAPK/ERK pathway. This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer models.

Molecular Mechanism of Action

Covalent and Irreversible Inhibition

MRTX-1257 is designed with an electrophilic warhead that specifically and irreversibly binds to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant. This covalent bond formation is highly selective for the G12C mutant, as wild-type KRAS possesses a glycine at this position and therefore lacks the reactive cysteine. The irreversible nature of this interaction ensures a durable inhibition of the target protein.

Allosteric Modulation of the "Switch-II" Pocket

The binding of MRTX-1257 occurs in a previously cryptic allosteric pocket known as the "Switch-II" pocket of the KRAS G12C protein. This pocket is accessible when the protein is in its inactive, GDP-bound state. By covalently modifying Cys12 and occupying this pocket, MRTX-1257 stabilizes the inactive conformation of KRAS G12C. This stabilization prevents the conformational changes required for the interaction with guanine nucleotide exchange factors (GEFs), which are responsible for catalyzing the exchange of GDP for GTP. Consequently, the activation of KRAS G12C is effectively blocked.

Impact on KRAS Signaling Pathway

The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream signaling cascades that are crucial for tumor growth and survival. MRTX-1257's inhibition of KRAS G12C activation effectively dampens these oncogenic signals.

Inhibition of the MAPK/ERK Pathway

The primary downstream pathway affected by MRTX-1257 is the RAF-MEK-ERK (MAPK) pathway. By preventing KRAS G12C activation, MRTX-1257 inhibits the recruitment and activation of RAF kinases, which in turn prevents the phosphorylation and activation of MEK and its substrate, ERK. The inhibition of ERK phosphorylation is a key biomarker of MRTX-1257 activity and directly correlates with its anti-proliferative effects.

Effects on Other Downstream Pathways

Beyond the MAPK/ERK pathway, activated KRAS also signals through other effector pathways, including the PI3K/AKT/mTOR and RAL-GEF pathways, which are involved in cell survival, metabolism, and motility. Inhibition of KRAS G12C by MRTX-1257 leads to the downregulation of these pathways as well, contributing to its overall anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for MRTX-1257 from preclinical studies.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Cell Line | Value | Reference |

| p-ERK Inhibition IC50 | NCI-H358 (NSCLC) | 0.9 nM | [1] |

| p-ERK Inhibition IC50 | H358 (NSCLC) | 1 nM | [2] |

| Cell Proliferation IC50 | MIAPACA2 (Pancreatic) | 4.7 nM | |

| Radio-sensitization | CT26 KRAS G12C+/+ | Significant at 20 and 50 nM | [3] |

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 31% (at 30 mg/kg) | [2] |

| Half-life (t1/2) | Human | ~24 hours | [4] |

| Tumor Growth Inhibition | MIA PaCa-2 Xenograft | Sustained regression at 3, 10, 30, and 100 mg/kg daily | |

| Complete Response | MIA PaCa-2 Xenograft | Maintained >70 days after cessation of 100 mg/kg daily dose | [1] |

| CNS Penetration | Mouse | Demonstrates CSF penetration | [4] |

Experimental Protocols

Cellular p-ERK (Phospho-ERK) Inhibition Assay

Objective: To determine the potency of MRTX-1257 in inhibiting KRAS G12C-mediated downstream signaling in a cellular context.

Methodology:

-

Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media to ~80% confluency.

-

Compound Treatment: Cells are serum-starved for a defined period (e.g., 4-24 hours) and then treated with a serial dilution of MRTX-1257 or vehicle control (DMSO) for a specified time (e.g., 3 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).

-

Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of p-ERK inhibition against the log concentration of MRTX-1257 and fitting the data to a dose-response curve.

Mass Spectrometry-Based Covalent Modification Analysis

Objective: To confirm the covalent binding of MRTX-1257 to KRAS G12C and assess its selectivity.

Methodology:

-

Protein Incubation: Recombinant KRAS G12C protein or lysates from cells treated with MRTX-1257 are used.

-

Sample Preparation: The protein samples are denatured, reduced, and alkylated with a reagent like iodoacetamide to cap any free cysteine residues that are not modified by MRTX-1257.

-

Proteolytic Digestion: The proteins are digested into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify peptides. The analysis specifically looks for a mass shift on the peptide containing the Cys12 residue corresponding to the mass of MRTX-1257, confirming covalent modification. The relative abundance of the modified versus unmodified peptide can be quantified to determine the extent of target engagement. For selectivity analysis, the data is searched for modifications on other cysteine-containing peptides across the proteome.[2]

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of MRTX-1257 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Compound Administration: MRTX-1257 is formulated for oral gavage and administered daily at various doses (e.g., 1, 3, 10, 30, 100 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.

Visualizations

References

An In-Depth Technical Guide to MRTX-1257-d6: A Deuterated KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of MRTX-1257-d6, a deuterated analog of the potent and selective KRAS G12C inhibitor, MRTX-1257 (also known as Adagrasib). While specific experimental data for the deuterated form is limited, this document leverages the extensive research available for the parent compound to offer valuable insights for research and development.

Chemical Structure and Properties

This compound is a deuterium-labeled version of MRTX-1257. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy often employed in drug development to improve pharmacokinetic properties, such as increasing metabolic stability and half-life.

The chemical properties of the parent compound, MRTX-1257, are well-documented and provide a strong foundation for understanding this compound.

Table 1: Chemical Properties of MRTX-1257 (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₉N₇O₂ | [1][2] |

| Molecular Weight | 565.71 g/mol | [1][3][4] |

| CAS Number | 2206736-04-9 | [1][2] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO | [5] |

For this compound, the molecular weight would be expected to increase by approximately 6.036 g/mol (6 times the difference in mass between deuterium and protium). Therefore, the estimated molecular weight of this compound is approximately 571.75 g/mol .

Mechanism of Action and Biological Activity

MRTX-1257 is a selective, irreversible, and orally active inhibitor of the KRAS G12C mutant protein.[2][4] The KRAS protein is a key signaling molecule that, when mutated, can drive tumor growth. The G12C mutation refers to a specific change in the KRAS protein where a glycine amino acid at position 12 is replaced by a cysteine.

MRTX-1257 covalently binds to the mutant cysteine residue in the switch-II pocket of the inactive GDP-bound state of KRAS G12C. This irreversible binding locks the protein in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.

The biological activity of MRTX-1257 has been demonstrated in numerous preclinical studies.

Table 2: Biological Activity of MRTX-1257 (Parent Compound)

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (ERK Phosphorylation) | 900 pM | H358 cells | [2][4] |

| Bioavailability (Mouse) | 31% | Mouse | [2] |

It is anticipated that this compound would exhibit a similar mechanism of action and biological activity profile to its parent compound, with potential enhancements in its pharmacokinetic properties.

Signaling Pathway

MRTX-1257 targets the KRAS signaling pathway, a critical regulator of cell growth, differentiation, and survival. The following diagram illustrates the simplified KRAS signaling cascade and the point of intervention by MRTX-1257.

Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-1257.

Experimental Protocols (for MRTX-1257, the Parent Compound)

Detailed experimental protocols for this compound are not yet published. However, the methodologies used for its non-deuterated counterpart provide a strong framework for designing studies with the deuterated compound.

In Vitro ERK Phosphorylation Assay

This assay is used to determine the potency of KRAS inhibitors by measuring the phosphorylation of a key downstream effector, ERK.

Caption: Workflow for an in vitro ERK phosphorylation assay.

Methodology:

-

Cell Culture: Human non-small cell lung cancer H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a serial dilution of MRTX-1257 for a specified period.

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated, and the IC₅₀ value is determined by plotting the inhibition of ERK phosphorylation against the concentration of the compound.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of MRTX-1257 in a living organism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of MRTX-1257-d6

Disclaimer: The specific, validated synthesis and characterization data for MRTX-1257-d6 is not publicly available and is considered proprietary information. This guide presents a plausible, hypothetical synthesis and characterization workflow based on the known chemistry of MRTX-1257 and general principles of isotopic labeling for research and drug development professionals.

Introduction

MRTX-1257 is a potent, selective, and irreversible covalent inhibitor of KRAS G12C, a mutant protein implicated in several cancers.[1][2][3][4] Its deuterated isotopologue, this compound, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic (PK) studies to differentiate the administered drug from its metabolites and for use as an internal standard in bioanalytical assays. This technical guide outlines a prospective synthesis and a comprehensive characterization strategy for this compound.

Proposed Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, incorporating a deuterated building block at a key step. Based on the structure of MRTX-1257, a logical position for deuterium labeling to minimize kinetic isotope effects on its biological activity while providing a distinct mass shift is the piperazine ring system.

A plausible synthetic route is proposed, starting from commercially available deuterated piperazine-d6.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Coupling of Deuterated Piperazine with the Tetrahydropyridopyrimidine Core

-

To a solution of the pre-synthesized tetrahydropyridopyrimidine core (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add deuterated piperazine-d6 (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

-

The reaction mixture is heated to 80-100 °C and monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the deuterated intermediate.

Step 2: Acryloylation of the Deuterated Intermediate

-

The purified deuterated intermediate (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (DCM) and cooled to 0 °C.

-

A base, for instance, triethylamine (1.5 equivalents), is added to the solution.

-

Acryloyl chloride (1.1 equivalents) is added dropwise to the cooled solution.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by HPLC or TLC.

-

Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The final product, this compound, is purified by preparative HPLC to achieve high purity.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Data Presentation:

Table 1: Physicochemical and Analytical Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₃H₃₃D₆N₇O₂ |

| Molecular Weight | 571.75 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >98% |

| Isotopic Enrichment | >98% Deuterium incorporation |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 572.3552 | To be determined |

| [M+Na]⁺ | 594.3371 | To be determined |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected Signals | Corresponding to non-deuterated protons | ||

| Absence of signals | Protons on the piperazine ring |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (²H NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Expected Signals | Deuterons on the piperazine ring |

Experimental Protocols for Characterization:

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purpose: To determine the purity of the final compound.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Purpose: To confirm the molecular weight and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Frequency: 400 MHz or higher.

-

Purpose: To confirm the overall structure and the absence of proton signals at the deuterated positions.

-

-

²H NMR:

-

Solvent: Chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).

-

Frequency: Appropriate for deuterium nuclei.

-

Purpose: To directly observe the deuterium signals and confirm the positions of isotopic labeling.

-

-

¹³C NMR:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Frequency: 100 MHz or higher.

-

Purpose: To support the structural assignment.

-

Mechanism of Action and Signaling Pathway

MRTX-1257, and by extension this compound, is a covalent inhibitor of the KRAS G12C mutant protein. It functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein. This locks KRAS in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in KRAS-driven cancers.

Caption: this compound mechanism of action on the KRAS G12C signaling pathway.

References

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

An In-Depth Technical Guide to the Biological Activity of Deuterated KRAS G12C Inhibitors

Introduction

The discovery of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849), marked a significant breakthrough in oncology, turning a previously "undruggable" target into a tractable one.[1][2] These inhibitors work by irreversibly binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[2][3][4] Despite their success, research continues to focus on improving their pharmacological properties. One key strategy that has emerged is selective deuteration—the replacement of specific hydrogen atoms with their heavier isotope, deuterium.

This technical guide explores the biological rationale, activity, and evaluation of deuterated KRAS G12C inhibitors. While specific preclinical and clinical data for deuterated versions of approved KRAS G12C inhibitors are not extensively published, this guide synthesizes the foundational principles of deuteration, presents the established activity of their non-deuterated parent compounds as a benchmark, and details the experimental protocols required for their evaluation.

The primary motivation for deuterating drug candidates is to leverage the deuterium Kinetic Isotope Effect (KIE) .[5] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[6] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate for any process where C-H bond cleavage is the rate-determining step.

In drug metabolism, many Phase I oxidation reactions, often catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at known sites of metabolism, the rate of metabolic breakdown can be significantly reduced.[6] This can lead to several desirable pharmacokinetic improvements:

-

Increased Metabolic Stability: The drug is less susceptible to metabolic degradation.

-

Longer Half-Life (t½): The drug remains in circulation for a longer period.

-

Increased Bioavailability and Exposure (AUC): A greater amount of the active drug reaches the systemic circulation.[6]

-

Reduced Formation of Potentially Toxic Metabolites.

These improvements can translate to more favorable dosing regimens, enhanced therapeutic efficacy, and a better safety profile.[6][7]

Biological Activity of Parent KRAS G12C Inhibitors (Non-Deuterated)

The development of any deuterated KRAS G12C inhibitor is benchmarked against the performance of its non-deuterated parent compound. The following tables summarize the key biological and clinical activity data for sotorasib and adagrasib.

Table 1: Preclinical and Biochemical Activity

| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |

| Mechanism of Action | Covalent inhibitor of KRAS G12C, traps it in the inactive GDP-bound state | Covalent inhibitor of KRAS G12C, traps it in the inactive GDP-bound state | [2][3][8] |

| Cell Viability IC50 | 0.004 µM to 0.032 µM (in KRAS G12C cell lines) | 5 nmol/L (0.005 µM) | [3][9] |

| p-ERK IC50 | 0.130 µM | Not explicitly stated, but potent inhibition shown | [8] |

| Key Properties | First-in-class approved KRAS G12C inhibitor | Optimized for long half-life (~24 hours) and extensive tissue distribution, including CNS penetration | [2][3][10] |

Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

| Parameter | Sotorasib (CodeBreaK 100/200) | Adagrasib (KRYSTAL-1) | Reference |

| Patient Population | Previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC | Previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC | [4][9][11] |

| Objective Response Rate (ORR) | 37.1% | 42.9% | [9][11][12] |

| Disease Control Rate (DCR) | 80.6% | 81% | [4][12] |

| Median Duration of Response (DoR) | 10 - 11.1 months | 8.5 - 12.5 months | [4][9][12] |

| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | 6.5 - 6.9 months | [4][9][12] |

| Median Overall Survival (OS) | 12.5 months | 12.6 - 14.1 months | [4][11] |

Visualizing Core Concepts and Processes

KRAS Signaling Pathway and Inhibitor Action

Caption: The KRAS signaling pathway, highlighting the inhibitor's mechanism of locking KRAS G12C in its inactive state.

The Logic of Deuteration for Improved Pharmacokinetics

Caption: Logical flow from deuteration to potentially enhanced in vivo biological activity via the kinetic isotope effect.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical preclinical to clinical workflow for evaluating a novel deuterated KRAS G12C inhibitor.

Experimental Protocols

The evaluation of a deuterated KRAS G12C inhibitor would follow established protocols used for its non-deuterated counterparts. The key comparison would be a head-to-head assessment of the deuterated versus the non-deuterated compound in these assays.

Biochemical Assays: Target Engagement and Potency

-

Objective: To determine the inhibitor's direct potency against the KRAS G12C protein.

-

Method: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G12C-SOS1 Interaction.

-

Reagents: Recombinant human KRAS G12C protein (GDP-loaded), recombinant SOS1 catalytic domain, GTP, and HTRF detection antibodies (e.g., anti-GST-d2 and anti-His-Tb).

-

Procedure:

-

The inhibitor (at various concentrations) is pre-incubated with KRAS G12C protein.

-

SOS1 and GTP are added to initiate the nucleotide exchange reaction, converting KRAS G12C-GDP to its active GTP-bound state.

-

The HTRF detection reagents are added. The proximity of the antibodies on the interacting KRAS-SOS1 complex generates a FRET signal.

-

The signal is read on a plate reader at appropriate wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis: The IC50 value is calculated by plotting the HTRF signal ratio against the inhibitor concentration. This value represents the concentration of inhibitor required to block 50% of the KRAS-SOS1 interaction.

-

Cell-Based Assays: Cellular Potency and Pathway Inhibition

-

Objective: To confirm that the inhibitor can enter cells and block KRAS G12C-driven signaling and proliferation.

-

Method 1: Western Blot for p-ERK Inhibition.

-

Cell Line: A human cancer cell line with an endogenous KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH).

-

Blots are incubated with secondary antibodies and visualized using chemiluminescence.

-

-

Data Analysis: Band intensities are quantified. The ratio of p-ERK to t-ERK is calculated and normalized to the vehicle control to determine the IC50 for pathway inhibition.

-

-

Method 2: Cell Viability Assay (e.g., CellTiter-Glo®).

-

Cell Line: As above.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a serial dilution of the inhibitor.

-

Plates are incubated for an extended period (e.g., 72-96 hours).

-

The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Luminescence is read on a plate reader.

-

-

Data Analysis: The data is normalized to vehicle-treated controls, and the concentration that inhibits cell growth by 50% (GI50) is calculated.

-

Pharmacokinetic (PK) Studies

-

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of the deuterated inhibitor versus its parent compound.

-

Method: In Vivo PK in Rodents.

-

Animals: Male Sprague-Dawley rats or BALB/c mice.

-

Procedure:

-

Two groups of animals receive either the deuterated or non-deuterated compound at an identical dose, administered orally (p.o.) or intravenously (i.v.).

-

Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma is isolated by centrifugation.

-

The concentration of the drug in the plasma is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Plasma concentration-time curves are plotted. Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC). A higher AUC and longer t½ for the deuterated compound would confirm improved metabolic stability.

-

In Vivo Efficacy Studies

-

Objective: To determine if the improved PK of the deuterated compound translates to superior anti-tumor activity.

-

Method: Human Tumor Xenograft Model.

-

Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with a KRAS G12C-mutant human tumor cell line (e.g., NCI-H358).

-

Procedure:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups: vehicle control, non-deuterated inhibitor, and deuterated inhibitor.

-

Drugs are administered daily via oral gavage.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. The efficacy of the deuterated compound is directly compared to its non-deuterated analog. Statistical significance is determined using appropriate tests (e.g., ANOVA).

-

References

- 1. The KRAS-G12C inhibitor: activity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. amgen.com [amgen.com]

The Role of MRTX-1257-d6 in the KRAS Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRTX-1257-d6, a deuterated isotopologue of MRTX-1257, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document details its mechanism of action within the KRAS signaling pathway, summarizes key preclinical data, and provides detailed experimental protocols for assays relevant to its evaluation.

Introduction to KRAS and the G12C Mutation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[2][3] The intrinsic GTPase activity of KRAS, augmented by GTPase activating proteins (GAPs), hydrolyzes GTP to guanosine diphosphate (GDP), returning KRAS to its inactive state.[1]

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[1][2] This results in sustained downstream signaling, promoting uncontrolled cell growth and tumor development.[2]

This compound: Mechanism of Action

MRTX-1257 is a selective, irreversible, and covalent inhibitor of KRAS G12C.[4] Its deuterated form, this compound, is expected to have altered pharmacokinetic properties but the same mechanism of action. MRTX-1257 specifically targets the cysteine residue introduced by the G12C mutation.[4] It forms a covalent bond with this cysteine, locking the KRAS G12C protein in an inactive, GDP-bound conformation.[2][3] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through the MAPK and other effector pathways.[2][3] The high selectivity of MRTX-1257 for the G12C mutant spares wild-type KRAS, minimizing off-target effects.[1]

Figure 1: Mechanism of this compound in the KRAS G12C Signaling Pathway.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of MRTX-1257 and clinical trials of its non-deuterated parent compound, adagrasib (MRTX849).

Table 1: In Vitro Potency of MRTX-1257

| Assay | Cell Line | IC50 | Reference |

| KRAS-dependent ERK phosphorylation | H358 | 900 pM | [4] |

Table 2: In Vivo Efficacy of MRTX-1257 in a MIA PaCa-2 Xenograft Model

| Dose (oral, daily) | Outcome | Reference |

| 1 mg/kg | Rapid tumor growth inhibition | [5] |

| 3 mg/kg | Sustained tumor regression | [5] |

| 10 mg/kg | Sustained tumor regression | [5] |

| 30 mg/kg | Sustained tumor regression | [5] |

| 100 mg/kg | Complete responses maintained >70 days post-treatment | [5] |

Table 3: Preclinical Pharmacokinetics of MRTX-1257

| Parameter | Value | Species | Dose | Reference |

| Bioavailability | 31% | Mouse | 30 mg/kg (oral) | [4] |

Table 4: Adagrasib (MRTX849) Clinical Data from the KRYSTAL-1 Trial (Advanced/Metastatic KRAS G12C-mutated NSCLC)

| Parameter | Value | Reference |

| Recommended Phase 2 Dose | 600 mg twice daily | [6][7][8] |

| Objective Response Rate (ORR) | 53.3% (in Phase 1/1B) | [6][7][8] |

| Median Duration of Response | 16.4 months (in Phase 1/1B) | [6][7][8] |

| Median Progression-Free Survival | 11.1 months (in Phase 1/1B) | [6][7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of KRAS G12C inhibitors like this compound.

Western Blot for Phospho-ERK Inhibition in H358 Cells

Objective: To determine the potency of this compound in inhibiting KRAS-mediated downstream signaling by measuring the phosphorylation of ERK.

Materials:

-

NCI-H358 cells (ATCC® HTB-182™)

-

RPMI-1640 Medium (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment:

-

Culture H358 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold lysis buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and GAPDH for normalization.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize phospho-ERK levels to total ERK and the loading control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Figure 2: Experimental Workflow for Western Blot Analysis of p-ERK Inhibition.

In Vivo Efficacy in a MIA PaCa-2 Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of pancreatic cancer.

Materials:

-

MIA PaCa-2 cells (ATCC® CRL-1420™)

-

Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

Protocol:

-

Cell Preparation and Implantation:

-

Culture MIA PaCa-2 cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]

-

-

Tumor Growth and Randomization:

-

Drug Administration:

-

Prepare the oral formulation of this compound and the vehicle control.

-

Administer the designated treatment (e.g., 1, 3, 10, 30, or 100 mg/kg of this compound or vehicle) daily via oral gavage.

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant morbidity.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Statistically analyze the differences in tumor growth between the groups.

-

Figure 3: Experimental Workflow for a Xenograft Efficacy Study.

Conclusion

This compound, as a deuterated isotopologue of a potent and selective KRAS G12C inhibitor, holds significant therapeutic promise for cancers driven by this mutation. Its mechanism of action, involving the irreversible covalent modification of the mutant cysteine and the stabilization of the inactive GDP-bound state, effectively abrogates downstream oncogenic signaling. The preclinical data for MRTX-1257 demonstrates picomolar potency in inhibiting ERK phosphorylation and robust in vivo anti-tumor activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other KRAS G12C-targeted therapies. Further studies on this compound will be crucial to fully elucidate its pharmacokinetic profile and clinical potential.

References

- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. insights.inotiv.com [insights.inotiv.com]

- 10. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to MRTX-1257-d6 for Basic Cancer Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-1257 is a potent, selective, and orally bioavailable small molecule inhibitor that covalently and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. MRTX-1257 locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4] The deuterated form, MRTX-1257-d6, is the stable isotope-labeled version of MRTX-1257 and is primarily used as an internal standard in mass spectrometry-based pharmacokinetic studies to differentiate it from the non-labeled drug.[5][6] Deuteration can sometimes alter a drug's metabolic profile, potentially leading to a longer half-life, though for the purposes of most in vitro cell biology research, its functional activity as a KRAS G12C inhibitor is considered equivalent to the non-deuterated form.

This guide provides a comprehensive overview of the use of this compound in basic cancer cell biology research, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃₃H₃₃D₆N₇O₂ |

| Molecular Weight | 571.75 g/mol (approx.) |

| Appearance | Off-white to light yellow solid[1] |

| Solubility | Soluble in DMSO[1][7] |

| Storage | Store at -20°C, under nitrogen[1] |

Mechanism of Action

MRTX-1257 functions as a selective, irreversible inhibitor of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.

MRTX-1257 specifically and covalently binds to the cysteine residue at position 12 of the mutated KRAS protein. This covalent modification locks KRAS G12C in its inactive GDP-bound conformation, preventing it from engaging with and activating downstream effector proteins. The inhibition of the MAPK pathway leads to a reduction in cell proliferation and, in some cases, the induction of apoptosis in KRAS G12C-mutant cancer cells.

Quantitative Data

The following tables summarize key quantitative data for MRTX-1257 from in vitro and in vivo studies. As this compound is functionally equivalent in these assays, this data is representative of its activity.

Table 1: In Vitro Activity of MRTX-1257

| Assay | Cell Line | Parameter | Value |

| ERK Phosphorylation Inhibition | H358 (NSCLC) | IC₅₀ | 900 pM[1][8] |

| Cell Viability | CT26 KRASG12C+/+ (Colorectal) | IC₅₀ | 20-50 nM (in combination with radiotherapy)[9] |

| Cell Viability | LL2 WT (Lewis Lung Carcinoma) | IC₅₀ | 100-500 nM[9] |

Table 2: In Vivo Efficacy of MRTX-1257 in Xenograft Models

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| MIA PaCa-2 Xenograft (Mouse) | Pancreatic | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment.[1] |

| CT26 KRASG12C+/+ (Mouse) | Colorectal | 50 mg/kg with radiotherapy | 20% observable cure rate.[9] |

Experimental Protocols

ERK Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., H358)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (and a vehicle control, DMSO) for a specified time (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control to ensure equal protein loading.

-

Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

KRAS G12C mutant cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat cells with a serial dilution of this compound (and a vehicle control).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)

-

Immunocompromised mice (e.g., athymic nude mice)[9]

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in PBS or a mixture with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.[10]

-

-

Tumor Growth and Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are established and have reached a certain volume, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (or vehicle) to the respective groups, typically via oral gavage, at the desired dose and schedule.[1]

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint:

-

Continue the study until a predetermined endpoint is reached (e.g., a specific tumor volume or time point).

-

At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic studies).

-

Conclusion

This compound, as a stable isotope-labeled internal standard and a functional equivalent to MRTX-1257, is an invaluable tool for the preclinical investigation of KRAS G12C-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of targeting this critical oncogenic driver. The provided workflows and quantitative data can aid in the development of novel therapeutic strategies and combination therapies to overcome resistance and improve patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. MRTX-1257 - MedChem Express [bioscience.co.uk]

- 9. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

The Core Mechanism of KRAS G12C Covalent Inhibition by MRTX-1257: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the discovery of a cryptic pocket on the KRAS G12C mutant protein has paved the way for the development of covalent inhibitors that have revolutionized the treatment landscape for KRAS G12C-driven cancers. This technical guide provides a detailed exploration of the mechanism of action of MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C. MRTX-1257 served as a crucial tool compound that informed the development of its clinical successor, adagrasib (MRTX849). This document will delve into the molecular interactions, downstream signaling effects, and key experimental data that elucidate the covalent inhibition of KRAS G12C by MRTX-1257.

Mechanism of Covalent Inhibition

MRTX-1257 is a highly selective, irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2] The core of its mechanism lies in its ability to bind to a previously unexploited pocket, the switch-II pocket, which is accessible in the inactive, GDP-bound state of KRAS.[3][4]

Upon binding, MRTX-1257 forms a covalent bond with the thiol group of the mutant cysteine at position 12.[3] This irreversible modification locks the KRAS G12C protein in its inactive GDP-bound conformation.[1][3] By stabilizing the inactive state, MRTX-1257 prevents the exchange of GDP for GTP, a critical step for KRAS activation that is mediated by guanine nucleotide exchange factors (GEFs) such as SOS1. Consequently, the downstream signaling cascades that drive tumor cell proliferation and survival are inhibited.[5]

The key structural features of MRTX-1257, including a cyanomethyl group and an 8-methylnaphthyl group, were optimized through structure-based drug design to enhance its potency and binding affinity within the switch-II pocket.[3]

Impact on Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the persistent stimulation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival.

By locking KRAS G12C in an inactive state, MRTX-1257 effectively suppresses these downstream signaling cascades. A primary and reliable biomarker for the activity of KRAS G12C inhibitors is the phosphorylation level of ERK (p-ERK), a key kinase in the MAPK pathway.[1][2] Treatment with MRTX-1257 leads to a significant and dose-dependent decrease in p-ERK levels, demonstrating successful target engagement and pathway inhibition.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of MRTX-1257.

In Vitro Potency and Efficacy

| Parameter | Cell Line | Value | Reference |

| p-ERK Inhibition IC50 | H358 | 0.9 nM | [2][7] |

| KRAS G12C Modification | In vitro assay | 59% (at 3 µM for 5 min) | [4] |

| Cell Viability IC50 | H358 | 1 nM | [1] |

| Cell Viability IC50 Range | Panel of KRAS G12C mutant cell lines | 0.3 - 62 nM | [8] |

In Vivo Efficacy in Xenograft Models

| Animal Model | Dosage and Administration | Outcome | Reference |

| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg, orally, daily | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [7][9] |

| H358 Xenograft | Dose-dependent | Inhibition of p-ERK and p-S6. | [8] |

| CT26.KRAS G12C Syngeneic | 50 mg/kg, 3 times | Increased efficacy of radiotherapy. | [10] |

Pharmacokinetic Profile

| Parameter | Species | Value | Reference |

| Bioavailability | Mouse | 31% (at 30 mg/kg PO) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the covalent inhibition of KRAS G12C by MRTX-1257.

Mass Spectrometry for KRAS G12C Modification

This method is used to quantify the extent of covalent binding of MRTX-1257 to the KRAS G12C protein.

-

Protein Incubation: Recombinant KRAS G12C protein is incubated with MRTX-1257 at various concentrations and for different durations.

-

Denaturation and Alkylation: The protein samples are denatured, and any remaining free cysteine residues are alkylated with iodoacetamide (IAA). This step is critical to differentiate between modified and unmodified Cys12.

-

Proteolytic Digestion: The protein is digested into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to detect and quantify the peptide containing the Cys12 residue, both in its unmodified (IAA-capped) and MRTX-1257-modified forms.

-

Data Analysis: The percentage of KRAS G12C modification is calculated by comparing the peak areas of the modified and unmodified peptides.[3]

Western Blotting for p-ERK Inhibition

This immunoassay is used to assess the inhibition of the downstream MAPK signaling pathway.

-

Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., H358, MIA PaCa-2) are seeded in culture plates and allowed to adhere. The cells are then treated with varying concentrations of MRTX-1257 for a specified time.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and p-ERK levels are often normalized to total ERK levels to account for any variations in protein loading.[11][12]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of MRTX-1257 on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of MRTX-1257 for a defined period (e.g., 72 hours).

-

ATP Quantification: The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well. The reagent lyses the cells, releasing ATP. The amount of ATP, which is proportional to the number of viable cells, is quantified by measuring the resulting luminescence with a luminometer.

-

Data Analysis: The luminescent signal from treated cells is normalized to that of vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[8][13]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of MRTX-1257 in a living organism.

-

Animal Models: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells harboring the KRAS G12C mutation (e.g., MIA PaCa-2) is subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: The tumor volume is monitored regularly. Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: MRTX-1257 is formulated for oral gavage and administered to the treatment group at various doses and schedules. The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, the tumors can be excised for pharmacodynamic analysis (e.g., p-ERK levels by western blot or immunohistochemistry).[4][9]

Visualizations

KRAS G12C Signaling Pathway and MRTX-1257 Inhibition

Caption: KRAS G12C signaling and MRTX-1257 inhibition.

Experimental Workflow for In Vivo Xenograft Study

Caption: In vivo xenograft study workflow.

Logical Relationship of MRTX-1257's Covalent Inhibition

Caption: MRTX-1257 covalent inhibition logic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MRTX1257 (MRTX-1257) - Chemietek [chemietek.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Preclinical Antitumor Efficacy of MRTX-1257: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the antitumor efficacy of MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C. The information presented herein is curated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action

MRTX-1257 is a small molecule inhibitor that selectively and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[3][4]

Signaling Pathway of MRTX-1257 Inhibition

Caption: MRTX-1257 covalently binds to inactive KRAS G12C, preventing GTP loading and downstream signaling.

In Vitro Efficacy

MRTX-1257 has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines in various in vitro assays.

Inhibition of KRAS-Dependent Signaling

In the NCI-H358 non-small cell lung cancer (NSCLC) cell line, which harbors the KRAS G12C mutation, MRTX-1257 inhibited ERK phosphorylation with an IC50 of approximately 0.9 to 1 nM.[1][2][5][6] This demonstrates the compound's potent ability to block the immediate downstream signaling pathway controlled by KRAS.

Anti-proliferative Activity

The anti-proliferative effects of MRTX-1257 have been evaluated across a panel of KRAS G12C-mutant cancer cell lines. The IC50 values for cell viability generally range from the low nanomolar to mid-nanomolar concentrations.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (ERK Phosphorylation) | IC50 (Cell Viability) | Reference |

| NCI-H358 | NSCLC | G12C | ~1 nM | 0.3 - 62 nM | [2][7] |

| MIA PaCa-2 | Pancreatic | G12C | Not Reported | Not Reported | [2][8] |

| CT26 | Colorectal | G12C+/+ | Not Reported | 20-50 nM (radiosensitization) | [9][10] |

| LL2 | Lewis Lung Carcinoma | G12C+/- | Not Reported | 100-500 nM | [10] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Radiosensitizing Effects

Preclinical studies have shown that MRTX-1257 can act as a radiosensitizing agent in KRAS G12C-mutant cancer cells. In vitro, treatment with MRTX-1257 in combination with radiation resulted in a significant decrease in the survival of CT26 KRAS G12C+/+ cells compared to radiation alone.[9] For instance, at concentrations of 20 nM and 50 nM, MRTX-1257 significantly enhanced the cytotoxic effects of 4 Gy of radiation.[9]

In Vivo Antitumor Efficacy

The antitumor activity of MRTX-1257 has been extensively evaluated in various preclinical in vivo models, primarily using xenografts of human cancer cell lines implanted in immunodeficient mice.

Monotherapy in Xenograft Models

Oral administration of MRTX-1257 has been shown to induce dose-dependent tumor growth inhibition and regression in multiple KRAS G12C-mutant xenograft models.

| Animal Model | Cancer Type | Dosing | Outcome | Reference |

| MIA PaCa-2 Xenograft | Pancreatic | 1, 3, 10, 30, 100 mg/kg, daily, p.o. | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [1][8] |

| NCI-H358 Xenograft | NSCLC | Dose-dependent | Inhibition of ERK1/2 and S6 phosphorylation. | [7] |

| Patient-Derived Xenografts (PDX) | Various | Not specified | Broad-spectrum antitumor activity with regressions in ~80% of models. | [11][12] |

Combination Therapy with Radiation

In vivo studies have corroborated the radiosensitizing effects of MRTX-1257 observed in vitro.

-

Athymic Nude Mice: In mice bearing CT26 KRAS G12C+/+ tumors, MRTX-1257 (50 mg/kg) combined with a single 6 Gy dose of radiation significantly increased tumor growth delay compared to either treatment alone.[9][10]

-

Immunocompetent Mice: In immunocompetent BALB/c mice with CT26 KRAS G12C+/+ tumors, the combination of MRTX-1257 and radiation led to a 20% cure rate, a durable response not observed in immunodeficient mice.[9][13] This suggests that an intact immune system contributes to the long-term efficacy of the combination therapy.

Impact on the Tumor Microenvironment

Studies in immunocompetent mouse models have revealed that MRTX-1257 can modulate the tumor immune microenvironment. In combination with radiation, MRTX-1257 treatment in CT26 KRAS G12C+/+ tumors led to an increase in the infiltration of CD4+ T cells, type 2 conventional dendritic cells (cDC2), and inflammatory monocytes.[9][13] Furthermore, a significant downregulation of PD-L1 on both tumor and myeloid cells was observed, suggesting a shift towards a more pro-inflammatory and anti-tumor environment.[9][14]

Experimental Protocols

In Vitro Cell Viability and Signaling Assays

A representative workflow for evaluating the in vitro efficacy of MRTX-1257 is outlined below.

Caption: Workflow for in vitro characterization of MRTX-1257 activity.

Protocol:

-

Cell Culture: KRAS G12C mutant and wild-type cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates for viability assays or larger plates for protein extraction.

-

Treatment: The following day, cells are treated with a serial dilution of MRTX-1257.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours for viability, shorter times for signaling studies).

-

Endpoint Analysis:

-

Viability: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo).

-

Signaling: Cell lysates are collected, and protein levels of phosphorylated and total ERK are determined by Western blotting.

-

-

Data Analysis: IC50 values are calculated from dose-response curves.

In Vivo Xenograft Studies

The general workflow for assessing the in vivo antitumor efficacy of MRTX-1257 is as follows:

Caption: Standard workflow for preclinical in vivo efficacy studies of MRTX-1257.

Protocol:

-

Animal Models: Immunodeficient (e.g., athymic nude) or immunocompetent (e.g., BALB/c) mice are used.

-

Tumor Implantation: Human or murine cancer cells with the KRAS G12C mutation are injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.

-

Treatment Administration: MRTX-1257 is administered orally at specified doses and schedules. For combination studies, radiation is delivered to the tumor site.

-

Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly).

-

Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (TGI), tumor regression, and in some studies, overall survival.

Conclusion

The preclinical data for MRTX-1257 strongly support its potent and selective antitumor activity against KRAS G12C-mutant cancers. Both in vitro and in vivo studies have demonstrated its ability to inhibit KRAS-dependent signaling, suppress tumor growth, and induce tumor regression as a single agent. Furthermore, MRTX-1257 has shown promise as a radiosensitizer, with evidence suggesting that its efficacy in combination with radiation is enhanced in the presence of a competent immune system. These findings have provided a solid foundation for the clinical development of KRAS G12C inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Abstract B30: Structure-based drug discovery of MRTX1257, a selective, covalent KRAS G12C inhibitor with oral activity in animal models of cancer | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MRTX-1257 enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Engagement and Selectivity of MRTX-1257

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and selectivity profile of MRTX-1257, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating this class of inhibitors. It should be noted that MRTX-1257 is a close analog of adagrasib (MRTX849), a clinically approved KRAS G12C inhibitor, and has been utilized as a key research tool in its development.[1][2] The "-d6" designation in MRTX-1257-d6 typically refers to a deuterated version of the molecule, commonly used in pharmacokinetic studies to track the compound's metabolism and distribution. The biological activity is expected to be comparable to the non-deuterated form.

Core Mechanism of Action

MRTX-1257 is a selective, irreversible, and orally active inhibitor of KRAS G12C.[3][4][5] It functions by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This binding event occurs within the switch-II pocket of the protein, effectively locking KRAS G12C in an inactive, GDP-bound state.[1][3] By trapping the protein in this conformation, MRTX-1257 prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through the MAPK pathway (e.g., pERK) and other effector pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[1][3] Proteomics studies have demonstrated that MRTX-1257 is highly selective for the cysteine 12 of KRAS G12C over other surface-exposed cysteine residues.[5]

Quantitative Data on Target Engagement and Cellular Activity

The following tables summarize the key quantitative data for MRTX-1257, providing insights into its potency and activity in various preclinical models.

Table 1: Biochemical and Cellular Activity of MRTX-1257

| Parameter | Value | Cell Line/System | Assay Type |

| pERK IC50 | 900 pM (0.9 nM) | H358 | Western Blot |

| KRAS G12C Modification | 59% | Recombinant Protein | Mass Spectrometry (5 min/3 µM) |

| Cell Viability IC50 | 20 nM - 50 nM | CT26 KRAS G12C+/+ | Clonogenic Survival Assay |

| Cell Viability IC50 | 100 nM - 500 nM | LL2 (heterozygous KRAS G12C) | Dose-escalation Assay |

| Cell Viability IC50 | 2 µM - 10 µM | CT26 WT (KRAS G12D) | Dose-escalation Assay |

Data compiled from multiple sources.[3][4][6]

Table 2: In Vivo Efficacy of MRTX-1257

| Animal Model | Dosing Regimen | Outcome |

| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses maintained >70 days after cessation of 100 mg/kg daily treatment. |

| CT26 KRAS G12C+/+ Syngeneic | 50 mg/kg, 3 doses | Increased efficacy of radiation therapy. |

Data compiled from multiple sources.[3][4][6]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental methodologies provide a clearer understanding of the inhibitor's mechanism and the techniques used for its characterization.

Caption: KRAS G12C signaling pathway and the point of inhibition by MRTX-1257.

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for mass spectrometry-based proteomics to assess target engagement.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MRTX-1257.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay measures the change in the thermal stability of a target protein upon ligand binding. Covalent binding of MRTX-1257 to KRAS G12C is expected to increase its melting temperature.

1. Cell Culture and Treatment:

- Plate KRAS G12C mutant cells (e.g., H358) in appropriate culture dishes and grow to 70-80% confluency.